5-Amino-1-methyl-1,2,3-triazole
Overview
Description
5-Amino-1-methyl-1,2,3-triazole is a nitrogen-containing heterocyclic compound. It belongs to the class of 1,2,3-triazoles, which are known for their high chemical stability, aromatic character, and hydrogen bonding ability. These properties make 1,2,3-triazoles valuable in various fields, including pharmaceuticals, organic synthesis, and materials science .
Mechanism of Action
Target of Action
5-Amino-1-methyl-1,2,3-triazole is a heterocyclic compound that has been shown to interact with various enzymes and receptors in biological systems . The 1,2,3-triazole ring is known to produce anti-ChE activity by inhibiting both AChE and BuChE activities . It also interacts with the amino acids present in the active site of EGFR receptors .
Mode of Action
The mode of action of this compound involves various interactions like electrostatic interaction, Pi- anion interaction, H-bonding, and Van der Waals interaction . These interactions allow the compound to bind to its targets and induce changes in their function.
Biochemical Pathways
It is known that the compound can affect a variety of enzymes and receptors, potentially influencing multiple biochemical pathways .
Pharmacokinetics
The 1,2,3-triazole ring is known to possess low multidrug resistance, low toxicity, high bioavailability, and stability in both acidic and basic conditions , suggesting that the compound may have favorable ADME properties.
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets and the biochemical pathways it affects. Given its interactions with various enzymes and receptors, the compound could potentially have a wide range of effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound’s stability and efficacy could be affected by pH, temperature, and the presence of other compounds
Biochemical Analysis
Biochemical Properties
5-Amino-1-methyl-1,2,3-triazole can interact with various biomolecules. The 1,2,3-triazole ring interacts with the amino acids present in the active site of EGFR receptors . These interactions involve various mechanisms like electrostatic interaction, Pi- anion interaction, H-bonding, and Van der Waals interaction .
Cellular Effects
The cellular effects of this compound are diverse. Triazoles have been found to show versatile biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules. The 1,2,3-triazole ring produces anti-ChE activity by inhibiting both AChE and BuChE activities . The amidic hydrogen (acceptor) (N-H.N) forms a strong intramolecular hydrogen bond with the nitrogen atom of the triazole ring (donor), resulting in a deshielded proton for the amide moiety in 1 H NMR .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Some of these salts exhibit good thermal stability (up to 407 °C) and reasonable impact sensitivities (IS = 5–80 J) .
Metabolic Pathways
Triazoles are known to interact with a variety of enzymes and receptors, suggesting that they may be involved in multiple metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Amino-1-methyl-1,2,3-triazole can be synthesized through several methods. One common approach involves the reaction of carbodiimides with diazo compounds. This method is transition-metal-free and involves a cascade nucleophilic addition/cyclization process under mild conditions . Another method includes the intramolecular cyclocondensation of amidoguanidines or the thermal condensation of N-cyanoimidates with hydrazine .
Industrial Production Methods
Industrial production of 1,2,3-triazoles often employs the Huisgen 1,3-dipolar cycloaddition reaction, which can be catalyzed by metals or proceed under strain-promoted conditions. This method is favored for its high regioselectivity and compatibility with various functional groups .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-methyl-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions typically occur under mild to moderate conditions .
Major Products
The major products formed from these reactions include various substituted triazoles, which can be further functionalized for specific applications .
Scientific Research Applications
5-Amino-1-methyl-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and click chemistry.
Biology: It serves as a ligand in bioconjugation and fluorescent imaging.
Medicine: It is a core structure in several medicinal compounds, including anticonvulsants and antibiotics.
Industry: It is used in the development of polymers and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,2,3-triazoles and 1,2,4-triazoles. Examples are:
1,2,3-Triazole: Known for its stability and wide range of applications.
1,2,4-Triazole: Used in antifungal and anticancer drugs.
Uniqueness
5-Amino-1-methyl-1,2,3-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and methyl groups enhance its reactivity and potential for further functionalization .
Properties
IUPAC Name |
3-methyltriazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4/c1-7-3(4)2-5-6-7/h2H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMJHBSNEYGPRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30509213 | |
Record name | 1-Methyl-1H-1,2,3-triazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30509213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24660-67-1 | |
Record name | 1-Methyl-1H-1,2,3-triazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24660-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-1H-1,2,3-triazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30509213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1H-1,2,3-triazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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